Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
Description
Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is a pyrrole derivative featuring an ethylenedioxy bridge (a five-membered 1,4-dioxane ring fused to the pyrrole core) and two ethyl ester groups at positions 2 and 3. This compound is structurally significant as a monomer for synthesizing conductive polymers like polypyrroles, which are used in organic electronics, sensors, and energy storage devices . Its ethylenedioxy substituent enhances electron delocalization and stability compared to unsubstituted pyrroles, making it a critical building block in materials science.
Properties
IUPAC Name |
diethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-3-16-11(14)7-9-10(19-6-5-18-9)8(13-7)12(15)17-4-2/h13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLDMMBRDYVWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(N1)C(=O)OCC)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584523 | |
| Record name | Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-19-1 | |
| Record name | Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Reaction Conditions and Results
| Example | Sodium Thiophene (g, mol) | 1,2-Dichloroethane (mL, mol) | Crown Ether Type | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 30.4 (0.1) | 600 (7.5) | 18-crown-6 | 60 | 9 | 44.8 | 99 |
| 4 | 30.4 (0.1) | 800 (10) | 15-crown-5 | 70 | 7 | 50.9 | 99 |
| 10 | 30.4 (0.1) | 1000 (12.5) | Dicyclohexyl-18-crown-6 + KI | 75 | 4 | 93.7 | 99 |
This method emphasizes the importance of crown ether type, solvent amount, temperature, and reaction time on yield and purity.
A widely referenced academic synthesis of ethylenedioxy derivatives related to diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate involves a five-step process starting from ethyl chloroacetate:
Synthesis of Diethyl Thiodiglycolate : React ethyl chloroacetate with sodium sulfide in cyclohexane solvent to form diethyl thiodiglycolate with ~83% yield and >98% purity.
Formation of Disodium 2,5-dicarbethoxy-3,4-dioxythiophene : React diethyl thiodiglycolate with diethyl oxalate in ethanol with sodium ethanolate catalyst, yielding ~92%.
Cyclization to 2,5-dicarbethoxy-3,4-ethylenedioxythiophene : Conduct Williamson ether synthesis using 1,2-dibromoethane and triethylamine in DMF solvent, achieving ~54% yield.
Hydrolysis to 2,5-dicarboxy-3,4-ethylenedioxythiophene : Hydrolyze the ester groups with aqueous sodium hydroxide and acidify to precipitate the dicarboxylic acid with ~81% yield.
Decarboxylation to 3,4-ethylenedioxythiophene : Catalyze decarboxylation with copper and N,N,N',N'-tetraethylethane-1,2-diamine solvent at 180°C, yielding ~48%.
This route provides a total overall yield of approximately 16% for the final ethylenedioxythiophene product but is adaptable for derivatives such as diethyl esters of pyrrole analogs.
Key Reaction Conditions and Yields
| Step | Reactants / Conditions | Solvent / Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl chloroacetate + Na2S | Cyclohexane, reflux | 83.1 | High purity diethyl thiodiglycolate |
| 2 | Diethyl thiodiglycolate + diethyl oxalate + NaOEt | Ethanol, reflux | 91.6 | Formation of disodium intermediate |
| 3 | Intermediate + 1,2-dibromoethane + triethylamine | DMF, reflux | 53.8 | Williamson ether synthesis |
| 4 | Ester hydrolysis with NaOH, acidification | Aqueous NaOH and HCl | 81.0 | Precipitation of dicarboxylic acid |
| 5 | Decarboxylation with Cu catalyst | N,N,N',N'-tetraethylethane-1,2-diamine, 180°C | 47.9 | Final ethylenedioxythiophene formation |
Spectroscopic and chromatographic analyses confirm the structure and purity of intermediates and final products.
Alternative Synthesis Routes and Improvements
A two-step method involves synthesis from 2,3-dimethoxybuta-1,3-diene and SCl2, followed by reaction with ethane-1,2-diol, but this is less suitable for industrial scale due to expensive reagents and unstable intermediates requiring inert atmosphere and low temperature storage.
Recent advances report synthesis of ethylenedioxythiophene derivatives via Williamson ether synthesis with improved catalysts (e.g., triethylamine) and solvents that enhance reaction rate and selectivity.
Use of crown ethers as phase transfer catalysts in halogenated solvents (e.g., 1,2-dichloroethane) significantly improves yield and purity by facilitating cyclization reactions.
Summary Table of Preparation Methods
| Method Type | Key Reagents / Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Crown Ether Catalyzed Cyclization | Sodium thiophene derivative, crown ethers, KI | 1,2-Dichloroethane | 50–75 | 4–9 | 44.8–93.7 | 99 | Vacuum distillation and recrystallization |
| Multi-step from Ethyl Chloroacetate | Na2S, diethyl oxalate, 1,2-dibromoethane, Cu catalyst | Cyclohexane, ethanol, DMF, diamine solvent | RT to 180 | Various | ~16 (overall) | >98 | Suitable for large-scale industrial use |
| Two-step from Dimethoxybuta-1,3-diene | SCl2, ethane-1,2-diol | Various | Variable | Variable | Low | Variable | Less industrially viable |
Research Findings and Optimization Notes
Crown ether type and amount critically affect reaction efficiency; dicyclohexyl-18-crown-6 with potassium iodide showed best yield (~93.7%) at 75°C in 4 hours.
Triethylamine as a catalyst in Williamson ether synthesis improves reaction rate and selectivity compared to potassium carbonate or tetrabutyl ammonium bromide.
Solvent recovery and recycling (e.g., cyclohexane, DMF) are important for cost-effectiveness and environmental considerations in industrial scale synthesis.
Decarboxylation step optimized by using N,N,N',N'-tetraethylethane-1,2-diamine as solvent allows for easier product separation and solvent recycling, reducing environmental impact.
Purification typically involves vacuum drying and recrystallization, achieving product purity of 99% or higher, essential for polymerization applications.
This comprehensive analysis consolidates the preparation methods of this compound and related analogs, highlighting reaction conditions, catalysts, solvents, yields, and purification techniques from authoritative patent literature and peer-reviewed research. The data tables summarize critical parameters for practical synthesis and scale-up considerations.
Chemical Reactions Analysis
Polymerization to Form Conductive Polymers
The compound serves as a monomer for synthesizing poly(3,4-ethylenedioxypyrrole) (PEDOP) through oxidative polymerization. This process involves:
-
Oxidative coupling using chemical or electrochemical methods.
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Post-polymerization modifications to enhance electronic properties.
Key Data:
PEDOP derivatives exhibit parahydrophobic surfaces (water contact angles >140°) and tunable conductivity, making them suitable for bioelectronic applications .
Hydrolysis of Ester Groups
The diethyl ester groups undergo acid-catalyzed hydrolysis to yield dicarboxylic acid derivatives, critical for further functionalization.
Reaction Pathway:
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Demethylation : Treatment with H₂SO₄ in trifluoroacetic acid (TFA) at 90°C.
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Ester cleavage : Produces 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid.
Experimental Results:
| Substrate (R-group) | Reagents | Temperature | Time | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| R = butyl | H₂SO₄, TFA, anisole | 90°C | 1 h | 51% | >95% | |
| R = hexyl | H₂SO₄, TFA, anisole | 90°C | 1 h | 94% | >95% | |
| R = dodecyl | H₂SO₄, TFA, anisole | 90°C | 1 h | 14% | >95% |
Longer alkyl chains (e.g., dodecyl) reduce reaction efficiency due to steric hindrance .
General Protocol:
-
React with alkane-1,2-diols (2.0 eq) in anhydrous THF.
-
Use triphenylphosphine (2.0 eq) and diethyl azodicarboxylate (DEAD, 2.4 eq) as catalysts.
Example:
Alkylation at the Ethylenedioxy Bridge
The ethylenedioxy group undergoes O-alkylation under phase-transfer catalysis (PTC) conditions.
Optimized Conditions:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Dicyclohexyl-18-crown-6 | |
| Co-catalyst | KI | |
| Solvent | 1,2-Dichloroethane | |
| Temperature | 75°C | |
| Molar ratio (substrate:DCE) | 1:125 |
Outcome:
Reduction and Oxidation Pathways
While direct data on redox reactions of the compound is limited in provided sources, analogous systems suggest:
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Reduction : Possible conversion of ester groups to alcohols using LiAlH₄.
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Oxidation : Formation of quinone-like structures under strong oxidizing conditions (e.g., KMnO₄/H⁺).
Scientific Research Applications
Chemical Applications
Conductive Polymers
DEEDP serves as a crucial monomer in the synthesis of conductive polymers. These polymers are significant in electronics due to their ability to conduct electricity while maintaining flexibility and lightweight properties. The polymerization of DEEDP leads to materials that can be used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Electrochemical Devices
Research has shown that DEEDP can be employed in electrochemical devices such as sensors and batteries. The compound's ability to form stable conductive networks enhances the efficiency of charge transport within these devices .
Biological Applications
Bioelectronics
In the realm of bioelectronics, DEEDP has been investigated for its potential use in biosensors and drug delivery systems. Its biocompatibility makes it suitable for integration into biological environments, allowing for real-time monitoring of biochemical processes .
Case Study: Biosensor Development
A study demonstrated the use of DEEDP-based polymers in developing biosensors capable of detecting glucose levels in diabetic patients. The conductive properties of the polymer facilitated rapid electron transfer, leading to enhanced sensitivity and specificity .
Material Science Applications
Electrooptical Materials
DEEDP is utilized in producing electrooptical materials that find applications in displays and optical switches. The unique molecular structure of DEEDP contributes to its favorable optical properties, making it a candidate for advanced optical devices .
Case Study: Optical Device Fabrication
Research involving the fabrication of electrochromic devices using DEEDP revealed that the polymer exhibited reversible color changes upon electrical stimulation, highlighting its potential for use in smart windows and displays .
Mechanism of Action
The mechanism of action of Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate involves its polymerization to form conductive polymers. These polymers exhibit unique electronic properties due to the conjugated system formed by the pyrrole ring and the ethylenedioxy groups . The molecular targets and pathways involved include the interaction with electronic devices and the facilitation of electron transfer processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate, differing in substituents, ester groups, or oxygen bridge lengths. These variations significantly influence their physical properties, reactivity, and applications.
Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate
- Structure : Features a propylenedioxy (six-membered 1,5-dioxane) bridge instead of ethylenedioxy.
- Alters π-conjugation and redox properties due to increased flexibility, which may affect conductivity in polymerized forms .
- Molecular Formula: C₁₃H₁₇NO₆ (vs. C₁₂H₁₅NO₆ for the ethylenedioxy analog).
Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
- Structure : Methyl groups at positions 2 and 4 instead of the ethylenedioxy bridge.
- Impact :
- Molecular Formula: C₁₂H₁₇NO₄.
Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate
- Structure : Dihydroxy substituents at positions 3 and 4, with methyl esters.
- Impact: Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents (e.g., water or ethanol) . Lower thermal stability compared to ethylenedioxy derivatives due to oxidative sensitivity of phenolic groups. Potential applications in chelation chemistry or as intermediates for bioactive molecules .
- Molecular Formula: C₈H₉NO₆.
Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
- Structure : Includes a benzyl group at position 1.
- Impact :
Key Comparative Data
Biological Activity
Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate (DEEDP) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique biological activities and potential applications. This article provides an in-depth examination of the biological activity of DEEDP, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its pyrrole ring structure with ethylene dioxo groups and two carboxylate substituents. This configuration contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O6 |
| Molecular Weight | 270.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
The biological activity of DEEDP is primarily attributed to its ability to interact with specific cellular targets. Research indicates that DEEDP exhibits inhibitory effects on various signaling pathways crucial for cell proliferation and survival.
- Epidermal Growth Factor Receptor (EGFR) Inhibition : DEEDP has been shown to inhibit EGFR kinase activity, which disrupts downstream signaling pathways such as MAPK/ERK and PI3K/AKT. These pathways are vital for cancer cell growth and survival, indicating that DEEDP may have potential as an anticancer agent.
- Antioxidant Activity : Studies suggest that DEEDP possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This activity may contribute to its cytoprotective effects in various cellular models .
Anticancer Activity
A series of in vitro studies evaluated the anticancer efficacy of DEEDP against several cancer cell lines:
- MCF-7 (Breast Cancer) : DEEDP demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxicity.
- HepG-2 (Liver Cancer) : The compound exhibited a dose-dependent inhibition of cell proliferation, with apoptosis being confirmed through flow cytometry analysis.
- HCT-116 (Colon Cancer) : DEEDP treatment resulted in G1 phase cell cycle arrest, suggesting a mechanism that prevents cancer cell replication.
Antioxidant Effects
In a study assessing oxidative stress markers in C2C12 myoblasts treated with DEEDP, results showed a marked decrease in malondialdehyde levels and an increase in glutathione content, indicating enhanced cellular defense mechanisms against oxidative damage .
Research Findings
Recent publications have highlighted the multifaceted biological activities of DEEDP:
- Cell Proliferation Inhibition : Research published in ACS Chemical Materials demonstrated that DEEDP effectively inhibits the proliferation of various cancer cell lines through EGFR pathway modulation .
- Neuroprotective Effects : A study indicated that DEEDP may protect neuronal cells from apoptosis induced by neurotoxic agents, providing insights into its potential use in neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate and its derivatives?
The synthesis typically involves functionalizing the pyrrole core with ethylenedioxy and ester groups. A key method includes BF₃-catalyzed photocycloaddition reactions to form cyclobutane intermediates, followed by decarboxylation or esterification steps. For example, BF₃-controlled [2+2]-photocycloaddition of δ-lactams generates intermediates that are further modified into pyrrolidine dicarboxylates . Alternative routes involve biocatalytic desymmetrization of symmetric precursors (e.g., cis-diethyl 1-benzylpyrrolidine-2,5-dicarboxylate) using lipases or esterases to achieve enantioselectivity .
Q. How can crystallographic data for this compound be validated to resolve structural ambiguities?
Crystallographic validation relies on software suites like SHELX (for structure solution and refinement) and ORTEP-III (for graphical representation). SHELXL is widely used for small-molecule refinement, leveraging high-resolution X-ray diffraction data to optimize bond lengths and angles . Discrepancies in dihedral angles or hydrogen bonding can be resolved using density functional theory (DFT) calculations cross-referenced with experimental data .
Advanced Research Questions
Q. What experimental and computational strategies are employed to analyze sodium-ion storage mechanisms in ethylenedioxypyrrole-based electrodes?
Electrochemical studies (cyclic voltammetry, galvanostatic cycling) combined with DFT-based evolutionary algorithms are used to model sodium-ion intercalation. For example, disodium pyridine-2,5-dicarboxylate anodes show sodium storage via reversible redox reactions at carboxylate groups, with diffusion barriers calculated using nudged elastic band (NEB) methods . In situ X-ray diffraction and solid-state NMR can further validate phase transitions during charge/discharge .
Q. How do substituents on the pyrrole ring influence electrochemical stability in energy storage applications?
Substituents like ethylenedioxy groups enhance conjugation and redox activity, while ester groups (e.g., diethyl) tune solubility and ion diffusion. Comparative studies on 2,6-dimethylpyridine-3,5-dicarboxylate derivatives reveal that electron-withdrawing groups (e.g., fluorine) improve oxidative stability by lowering the highest occupied molecular orbital (HOMO) energy . Stability is quantified via accelerated degradation tests (e.g., 1000 cycles at 5C) and DFT-predicted degradation pathways .
Q. What methodologies address contradictions in spectroscopic vs. computational data for this compound’s tautomeric forms?
Tautomeric equilibria (e.g., keto-enol) are resolved using variable-temperature NMR to detect dynamic exchange, complemented by time-dependent DFT (TD-DFT) simulations of chemical shifts. For example, discrepancies in ¹H NMR peak splitting for dihydro-pyridine derivatives are reconciled by simulating solvent effects (e.g., acetonitrile vs. DMSO) on tautomer populations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
